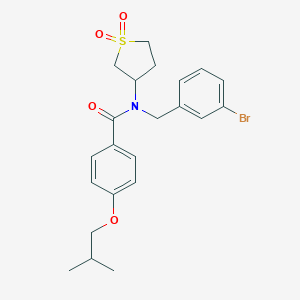![molecular formula C20H21N3O4 B265224 N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265224.png)
N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMOXI or EPO and is a member of the oxadiazole family of compounds. EMOXI has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
EMOXI exerts its biological effects by inhibiting certain enzymes and signaling pathways. For example, EMOXI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EMOXI has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and tumor invasion.
Biochemical and physiological effects:
EMOXI has been shown to have various biochemical and physiological effects. In vitro studies have shown that EMOXI inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that EMOXI reduces tumor growth and inflammation in animal models. EMOXI has also been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
EMOXI has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, EMOXI has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on EMOXI. One area of research could be the development of EMOXI-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could be the development of EMOXI-based herbicides and insecticides for use in agriculture. Additionally, further studies could be conducted to elucidate the mechanism of action of EMOXI and its potential side effects.
Synthesis Methods
EMOXI can be synthesized using various methods, including the reaction between 2-ethoxybenzoyl chloride and 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. Another method involves the reaction between 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine and 2-ethoxybenzaldehyde in the presence of acetic acid. The yield of EMOXI varies depending on the synthesis method used.
Scientific Research Applications
EMOXI has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMOXI has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. In agriculture, EMOXI has been studied as a potential herbicide and insecticide. In material science, EMOXI has been studied for its potential use in the development of organic light-emitting diodes and other optoelectronic devices.
properties
Product Name |
N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
|---|---|
Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-17-7-5-4-6-16(17)21-18(24)12-13-19-22-20(23-27-19)14-8-10-15(25-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
InChI Key |
PTWGMQUQRQENMI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265148.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265205.png)
![7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
![N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265222.png)